7-Methoxy-2-methylbenzo[d]thiazole
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Overview
Description
“7-Methoxy-2-methylbenzo[d]thiazole” is a chemical compound with the molecular formula C9H9NOS . It belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds with a ring structure made up of three carbon atoms, one nitrogen atom, and one sulfur atom .
Synthesis Analysis
The synthesis of thiazole derivatives, including “7-Methoxy-2-methylbenzo[d]thiazole”, has been a subject of interest in recent years. The synthesis methods can be divided into conventional multistep processes and one-pot, atom economy procedures, realized using green chemistry principles and simple reagents . The easy functionalization of the 2-NH2 and 2-SH groups and the benzene ring of the benzothiazole moiety allows considering them as highly reactive building blocks for organic and organoelement synthesis .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The molecular electrostatic potential (MEP) points out that nitrogen is the most negative atom compared to carbon and sulfur, which are neutral .
Chemical Reactions Analysis
The reactions of 2-amino- and 2-mercaptothiazole derivatives provide powerful, modern tools for the design of a wide variety of aromatic azoles . These reactions are performed in water as the solvent, making the process much cheaper . Multistep one-pot reactions of the C-2-substituted benzothiazoles play a special role in the design of biologically active compounds .
Physical And Chemical Properties Analysis
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The odor of thiazole is similar to that of pyridine . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .
Scientific Research Applications
Antioxidant Activity
Field
Application Summary
Thiazole derivatives have been found to exhibit antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, in general, antioxidant activity can be assessed using various in vitro assays such as DPPH radical scavenging assay, ABTS radical cation decolorization assay, FRAP assay, etc.
Results or Outcomes
The specific results or outcomes were not detailed in the source. However, the antioxidant activity of a compound is usually expressed in terms of IC50 value, which is the concentration of the compound required to scavenge 50% of free radicals.
Antimicrobial Activity
Application Summary
Thiazole derivatives have been found to exhibit antimicrobial activity . Antimicrobial substances inhibit the growth of microorganisms like bacteria, fungi, and viruses.
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, in general, antimicrobial activity can be assessed using various in vitro assays such as disk diffusion method, broth dilution method, etc.
Results or Outcomes
The specific results or outcomes were not detailed in the source. However, the antimicrobial activity of a compound is usually expressed in terms of minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.
Analgesic Activity
Application Summary
Thiazole derivatives have been found to exhibit analgesic activity . Analgesics are medicines that are used to relieve pain.
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, in general, analgesic activity can be assessed using various in vivo assays such as hot plate method, tail flick method, etc.
Results or Outcomes
The specific results or outcomes were not detailed in the source. However, the analgesic activity of a compound is usually expressed in terms of percentage inhibition of pain.
Anti-inflammatory Activity
Application Summary
Thiazole derivatives have been found to exhibit anti-inflammatory activity . Anti-inflammatory substances reduce inflammation or swelling.
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, in general, anti-inflammatory activity can be assessed using various in vivo assays such as carrageenan-induced paw edema method, cotton pellet granuloma method, etc.
Results or Outcomes
The specific results or outcomes were not detailed in the source. However, the anti-inflammatory activity of a compound is usually expressed in terms of percentage inhibition of inflammation.
Antiviral Activity
Application Summary
Thiazole derivatives have been found to exhibit antiviral activity . Antiviral substances inhibit the replication of viruses within host organisms.
Methods of Application
The specific methods of application or experimental procedures were not detailed in the source. However, in general, antiviral activity can be assessed using various in vitro assays such as plaque reduction assay, virus yield reduction assay, etc.
Results or Outcomes
The specific results or outcomes were not detailed in the source. However, the antiviral activity of a compound is usually expressed in terms of IC50 value, which is the concentration of the compound required to inhibit 50% of viral replication.
Antitumor Activity
Application Summary
Thiazole derivatives have been found to exhibit antitumor or cytotoxic activity . Antitumor substances inhibit the growth or proliferation of tumor cells.
Future Directions
Thiazoles, including “7-Methoxy-2-methylbenzo[d]thiazole”, have shown notable pharmacological actions, making them significant potential compounds in the rapidly growing chemical world . They are being used in the development of new drugs and materials, and new synthetic approaches and patterns of reactivity . Therefore, the future directions in the study of “7-Methoxy-2-methylbenzo[d]thiazole” could involve further exploration of its biological activities and potential applications in drug design and material science.
properties
IUPAC Name |
7-methoxy-2-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NOS/c1-6-10-7-4-3-5-8(11-2)9(7)12-6/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULNOESYCOCNVQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C(=CC=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-2-methylbenzo[d]thiazole |
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